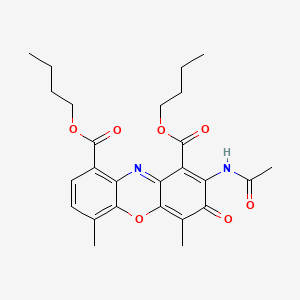
Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including acetylamino, dimethyl, and phenoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo acetylation and subsequent esterification reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives and acetylamino-substituted molecules. Examples include:
- Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
- Diethyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
- Dimethyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
13229-23-7 |
|---|---|
Molecular Formula |
C26H30N2O7 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
dibutyl 2-acetamido-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C26H30N2O7/c1-6-8-12-33-25(31)17-11-10-14(3)23-19(17)28-21-18(26(32)34-13-9-7-2)20(27-16(5)29)22(30)15(4)24(21)35-23/h10-11H,6-9,12-13H2,1-5H3,(H,27,29) |
InChI Key |
KZAJHKQPWNTRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


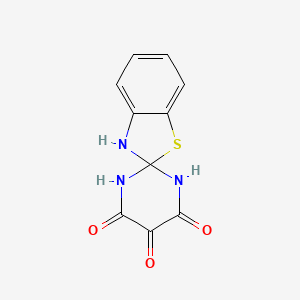


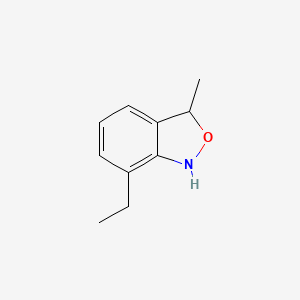

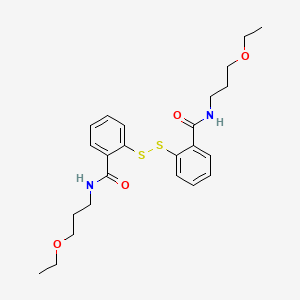

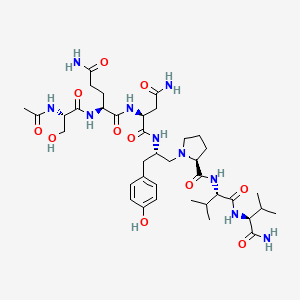
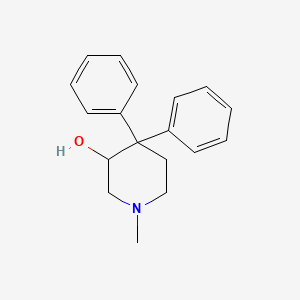

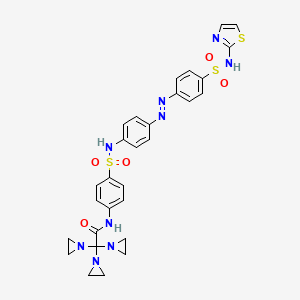
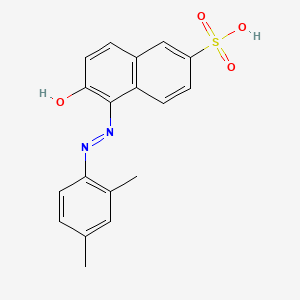

![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
